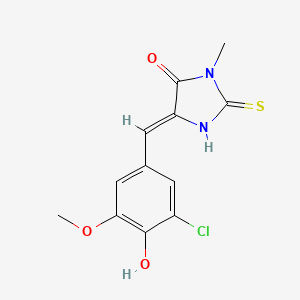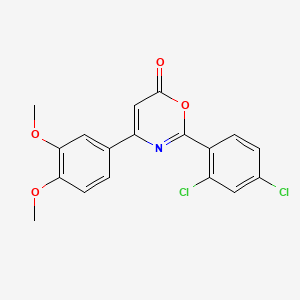
2-methyl-N-(4-pyridinylmethyl)pentanamide
Descripción general
Descripción
2-methyl-N-(4-pyridinylmethyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and has a molecular weight of 235.33 g/mol. MPMP is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The exact mechanism of action of MPMP is not fully understood. However, it is believed that MPMP exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. MPMP has also been shown to inhibit the growth of biofilms, which are a major cause of infections in medical devices.
Biochemical and Physiological Effects:
MPMP has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have low cytotoxicity and genotoxicity. MPMP has been shown to have a high affinity for metal ions, which makes it a potential candidate for metal ion detection and removal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMP has several advantages for lab experiments. It is easy to synthesize and has a high purity. MPMP is also stable under a wide range of conditions, which makes it easy to handle. However, MPMP has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. MPMP also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for MPMP research. One potential application is in the development of new antimicrobial agents. MPMP has shown promising results in inhibiting the growth of microorganisms, and further research could lead to the development of new antibiotics. Another potential application is in the development of new drug delivery systems. MPMP has been shown to have a high affinity for metal ions, which could be used to target specific tissues or cells. Additionally, MPMP could be used as a fluorescent probe in biological imaging, which could lead to new diagnostic tools. Finally, further research could be done to optimize the synthesis method of MPMP to improve the yield and purity of the compound.
Conclusion:
In conclusion, MPMP is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, and antiviral properties make it a potential candidate for the development of new antibiotics. MPMP's high affinity for metal ions makes it a potential candidate for drug delivery systems and metal ion detection and removal. Further research is needed to fully understand the mechanism of action of MPMP and to optimize its synthesis method.
Aplicaciones Científicas De Investigación
MPMP has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, antifungal, and antiviral properties. MPMP has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry. Additionally, MPMP has been studied for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10(2)12(15)14-9-11-5-7-13-8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAONFXTYNAGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-2-[4-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3956107.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3956115.png)
![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3956121.png)
![1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3956133.png)



![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3956170.png)
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B3956172.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3956175.png)
![(4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine](/img/structure/B3956182.png)
![2-(dimethylamino)ethyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3956199.png)
